Ornipressin - 3397-23-7

Ornipressin

Catalog Number: EVT-242535
CAS Number: 3397-23-7
Molecular Formula: C45H63N13O12S2
Molecular Weight: 1042.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ornipressin is a synthetic analogue of the natural hormone vasopressin, specifically designed for use in scientific research. It is classified as a vasoconstrictor, a substance that causes blood vessels to narrow. Its primary role in research is to study the physiological effects of vasoconstriction, particularly in relation to renal function, bleeding control, and cardiovascular effects. [] [] [] []

Vasopressin

Relevance: Ornipressin is a synthetic analog of vasopressin. Both compounds share similar structures and exhibit vasoconstrictive properties. Researchers often compare ornipressin's efficacy and safety profile to vasopressin in various clinical applications, such as managing bleeding esophageal varices. []

Terlipressin

Relevance: Like ornipressin, terlipressin acts as a potent vasoconstrictor. The research highlights terlipressin as a potential alternative to ornipressin due to its potentially improved safety profile and comparable effectiveness. [] Specifically, studies suggest terlipressin may carry a lower risk of ischemic complications compared to ornipressin. []

Epinephrine (Adrenaline)

Relevance: Epinephrine is often used as a comparative agent in studies evaluating ornipressin's efficacy and safety as a vasoconstrictor, especially in surgical settings. Research suggests that ornipressin might offer advantages over epinephrine, such as reduced risk of cardiac arrhythmias. [, , , ]

Norepinephrine

Relevance: Norepinephrine serves as another point of comparison for ornipressin's vasoconstrictive effects. Studies suggest that both ornipressin and norepinephrine can be effective in treating hepatorenal syndrome. [, ] Some research indicates that norepinephrine may have a wider therapeutic window and be more readily available in critical care settings. []

Dopamine

Relevance: Studies frequently investigate the combined use of dopamine with ornipressin in managing conditions like hepatorenal syndrome. [, , , ] Dopamine's role in this combination therapy is often to provide additional hemodynamic support and potentially enhance renal perfusion.

Lidocaine

Relevance: Many of the studies investigating ornipressin's efficacy and safety as a vasoconstrictor utilize lidocaine as the base local anesthetic. [, , , , ] The combination of lidocaine and ornipressin is assessed in various surgical applications, including dental and breast surgery, to evaluate their combined effects on pain control, bleeding, and anesthetic duration.

Source and Classification

Ornipressin is classified as a synthetic peptide hormone and is derived from vasopressin, which is naturally produced in the hypothalamus and released by the posterior pituitary gland. It falls under the category of vasopressor agents, which are substances that constrict blood vessels and increase blood pressure. Ornipressin's primary applications are in the treatment of conditions such as functional renal failure, decompensated cirrhosis, and as a hemostatic agent during surgeries .

Synthesis Analysis

Methods and Technical Details

The synthesis of ornipressin typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The process generally includes:

  1. Activation of Amino Acids: Each amino acid is activated using coupling reagents to facilitate the formation of peptide bonds.
  2. Sequential Coupling: Amino acids are added one at a time in the correct order to form the desired peptide sequence.
  3. Cleavage and Purification: Once synthesis is complete, the peptide is cleaved from the solid support and purified using high-performance liquid chromatography (HPLC) to ensure high purity and yield.

The final product, ornipressin, can be characterized using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to confirm its structure and purity .

Molecular Structure Analysis

Structure and Data

Ornipressin has a cyclic structure characterized by a six-membered ring formed by disulfide bonds between cysteine residues at positions 1 and 6. The molecular formula for ornipressin is C47H64N14O12S2C_{47}H_{64}N_{14}O_{12}S_2, with a molecular weight of approximately 1076.23 g/mol. The cyclic nature of ornipressin contributes to its stability and biological activity.

The structural representation can be summarized as follows:

  • Cyclic Nonapeptide: Composed of nine amino acids.
  • Disulfide Bridge: Between cysteine residues enhances structural integrity.
  • Modified Residue: Ornithine at position 8 instead of arginine.

This structural modification significantly influences its receptor binding affinity and biological activity compared to vasopressin .

Chemical Reactions Analysis

Reactions and Technical Details

Ornipressin primarily acts through binding to vasopressin receptors (V1a, V1b, V2) located on vascular smooth muscle cells, leading to vasoconstriction. The chemical reactions involved include:

  1. Receptor Binding: Ornipressin binds to V1a receptors on vascular smooth muscle, activating intracellular signaling pathways.
  2. Calcium Mobilization: This binding triggers an increase in intracellular calcium levels, resulting in muscle contraction.
  3. Vasoconstriction: The contraction of smooth muscle leads to narrowing of blood vessels, thereby increasing systemic vascular resistance and blood pressure.

These reactions underscore ornipressin's role as an effective vasopressor agent .

Mechanism of Action

Process and Data

The mechanism of action of ornipressin involves several key steps:

  1. Binding Affinity: Ornipressin exhibits high affinity for V1a receptors compared to V2 receptors, which are more associated with renal water retention.
  2. Signal Transduction: Upon binding, it activates phospholipase C through G-protein coupled receptor pathways.
  3. Increased Calcium Levels: This activation leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in increased intracellular calcium concentrations.
  4. Smooth Muscle Contraction: Elevated calcium levels stimulate contraction of vascular smooth muscle cells, leading to vasoconstriction.

This mechanism effectively increases blood pressure and reduces blood flow to non-essential organs during critical conditions .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white powder
  • Solubility: Soluble in water; may have limited solubility in organic solvents
  • Stability: Stable under recommended storage conditions but sensitive to light and moisture.

Chemical Properties

  • Molecular Weight: Approximately 1076.23 g/mol
  • pH Range: Typically neutral when dissolved in water
  • Storage Conditions: Should be stored in a cool, dry place away from light.

These properties are crucial for its formulation and storage as a pharmaceutical agent .

Applications

Ornipressin has several significant applications in clinical medicine:

  • Vasoconstrictor Agent: Used during surgical procedures to reduce bleeding by constricting blood vessels.
  • Management of Hypotension: Effective in treating hypotension associated with septic shock or other critical conditions.
  • Renal Agent: Employed in cases of functional renal failure where increased renal perfusion is necessary .

Its unique properties make it a valuable tool in both surgical settings and critical care medicine, highlighting its importance as a synthetic derivative of vasopressin.

Properties

CAS Number

3397-23-7

Product Name

Ornipressin

IUPAC Name

(2S)-N-[(2S)-5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[(4R,7S,10S,13R,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide

Molecular Formula

C45H63N13O12S2

Molecular Weight

1042.2 g/mol

InChI

InChI=1S/C45H63N13O12S2/c46-16-4-8-28(39(64)51-21-37(50)62)53-44(69)34-9-5-17-58(34)45(70)33-23-72-71-22-27(47)38(63)54-30(19-25-10-12-26(59)13-11-25)42(67)55-31(18-24-6-2-1-3-7-24)41(66)52-29(14-15-35(48)60)40(65)56-32(20-36(49)61)43(68)57-33/h1-3,6-7,10-13,27-34,59H,4-5,8-9,14-23,46-47H2,(H2,48,60)(H2,49,61)(H2,50,62)(H,51,64)(H,52,66)(H,53,69)(H,54,63)(H,55,67)(H,56,65)(H,57,68)/t27-,28-,29-,30-,31+,32-,33-,34-/m0/s1

InChI Key

MUNMIGOEDGHVLE-MTUUWTMYSA-N

SMILES

C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCN)C(=O)NCC(=O)N

Solubility

Soluble in DMSO, not in water

Synonyms

Ornipressin
Ornithine 8 Vasopressin
Ornithine Vasopressin
Ornithine-8-Vasopressin
Orpressin
POR-8
Vasopressin, Ornithine

Canonical SMILES

C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCN)C(=O)NCC(=O)N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)N[C@@H](CCCN)C(=O)NCC(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.